3-Aminomethyl-2-thienylacetic acid

Description

Figures and Tables

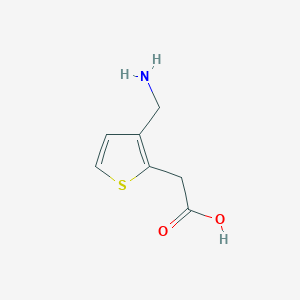

Figure 1. Chemical Structure of this compound

S

/ \

C C-CH2-NH2

|| |

C---C-CH2-COOH

Note: The thiophene ring is a five-membered ring with sulfur (S) and carbon atoms; the aminomethyl group (-CH2NH2) is attached at the 3-position, and the acetic acid (-CH2COOH) at the 2-position.

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-[3-(aminomethyl)thiophen-2-yl]acetic acid |

InChI |

InChI=1S/C7H9NO2S/c8-4-5-1-2-11-6(5)3-7(9)10/h1-2H,3-4,8H2,(H,9,10) |

InChI Key |

AMUABBXHRJDNHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CN)CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

3-Aminomethyl-2-thienylacetic acid exhibits a range of biological activities that make it a valuable compound in pharmacological research:

- Antimicrobial Properties : Similar to other thienyl derivatives, this compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Research indicates that modifications to the thienyl structure can enhance its efficacy against resistant strains of bacteria .

- Anticancer Activity : Compounds with similar structural motifs have been investigated for their anticancer properties. Studies have demonstrated that derivatives of thienylacetic acids can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This suggests that this compound may also possess similar anticancer potential .

- Neuroprotective Effects : There is emerging evidence that thienyl derivatives can exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic applicability .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies:

- Condensation Reactions : The compound can be synthesized via condensation reactions involving thiophene derivatives and amino acids. This approach allows for the introduction of functional groups that can enhance biological activity .

- Hydrazine Derivatives : Utilizing hydrazine in the synthesis process has been reported to improve yields and facilitate the formation of the desired thienylacetic acid derivatives. This method is particularly useful for creating compounds with specific substitutions that are crucial for biological testing .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

- Drug Development : Due to its biological activities, this compound serves as a lead structure for developing new drugs targeting infections and cancers. Its derivatives are being explored for their potential as novel antibiotic agents and anticancer drugs .

- Pharmacological Research : Ongoing studies focus on understanding the mechanism of action of this compound and its derivatives, which could lead to the discovery of new therapeutic pathways and drug targets .

Case Studies

Several case studies illustrate the applications of this compound in research:

Chemical Reactions Analysis

Synthetic Modifications and Functional Group Reactivity

The compound’s synthesis involves sequential functionalization of its amine and carboxylate groups (Figure 1). Key reactions include:

Amide Bond Formation

The primary amine reacts with activated acyl chlorides or anhydrides to form stable amides. For example:

-

Reaction with acetyl chloride : Produces N-acetyl derivatives under reflux with acetic anhydride, confirmed by IR (1683 cm⁻¹, C=O stretch) and ¹H-NMR (δ = 2.29 ppm, NCOCH₃) .

-

Coupling with heterocyclic amines : Reacts with 2-aminothiophene-3-carbonitrile to form N-(3-cyanothiophen-2-yl) derivatives, validated by X-ray crystallography .

Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol) under acid catalysis, yielding methyl esters for further derivatization. Typical conditions include HCl gas or H₂SO₄ in refluxing alcohol .

Hydrolysis and Protection/Deprotection

-

BOC protection : The amine group is protected using tert-butoxycarbonyl (BOC) anhydride in aqueous triethylamine, yielding a stable intermediate (m.p. 116–117°C) .

-

Acid-catalyzed hydrolysis : Cleaves esters back to the free carboxylic acid under HCl/THF .

Cyclization Reactions

The thiophene ring participates in Gewald-like cyclizations with α-mercaptoaldehyde dimers, forming fused thiophene systems. Triethylamine in DMF at 60°C drives this process, with yields exceeding 70% .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes nitration at the 5-position using HNO₃/H₂SO₄, enabling subsequent diazotization for azo-dye synthesis .

Biological Interaction Pathways

The compound’s bioactivity stems from its ability to interact with microbial enzymes and DNA:

Antimicrobial Activity

Antioxidant Activity

Scavenges ABTS radicals with IC₅₀ = 0.18 mM, attributed to electron donation from the amine and thiophene moieties .

Structural Characterization

| Technique | Key Data |

|---|---|

| ¹H-NMR (CDCl₃) | δ 6.72 (d, H5), 7.18 (d, H4), 2.52 (s, COCH₃) |

| IR (KBr) | 1683 cm⁻¹ (amide C=O), 1635 cm⁻¹ (acetyl C=O) |

| X-ray | C–H···N and N–H···N hydrogen bonds stabilize crystal packing |

DFT Calculations

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 3-Aminomethyl-2-thienylacetic Acid: Combines a thiophene core with an aminomethyl group (3-position) and acetic acid (2-position).

- 2-Thienylacetic Acid (Thiophene-2-acetic Acid) : Features an acetic acid group at the 2-position of thiophene. Key derivatives include cefalotin (antibiotic) and ketotifen (antihistamine) .

- 3-Thienylacetic Acid (Thiophene-3-acetic Acid) : Positional isomer with acetic acid at the 3-position. Used in organic synthesis and pharmaceutical intermediates .

- Methyl 2-Thienylacetate : Ester derivative of 2-thienylacetic acid, replacing the carboxylic acid with a methyl ester (-COOCH₃) .

- 2-Amino-2-(thiophen-3-yl)acetic Acid: Contains an amino group (-NH₂) on the alpha carbon of the acetic acid chain, attached to the 3-thienyl group .

Physical and Chemical Properties

Notes:

- Ester derivatives (e.g., methyl 2-thienylacetate) exhibit reduced acidity and enhanced lipophilicity, favoring use in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.